N-[(4-fluorophenyl)methyl]-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine-1-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring two key aromatic substituents:
- A 4-fluorophenylmethyl group attached to the piperidine nitrogen.
- A 4-methoxyphenylsulfanyl moiety at the 4-position of the piperidine ring.
Its molecular formula is C₂₃H₂₄FN₅O₃S, with a molecular weight of 469.54 g/mol . The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c1-26-19-6-8-20(9-7-19)27-15-17-10-12-24(13-11-17)21(25)23-14-16-2-4-18(22)5-3-16/h2-9,17H,10-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWVQWUKVZQMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their distinguishing features:
Structural and Functional Differences
(a) Aromatic Substituents
- Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group (C₆H₄F) offers moderate electron withdrawal and enhanced metabolic stability compared to the 4-chlorophenyl group (C₆H₄Cl) in ’s analog. Fluorine’s smaller size may improve binding pocket compatibility .
- Methoxy vs.
(b) Core Heterocycles
- Piperidine vs. Pyrrolidine : Analogs in (e.g., compound 35) feature a pyrrolidine ring (5-membered) instead of piperidine (6-membered). Piperidine’s larger ring may confer conformational flexibility, influencing receptor binding .
- Thiadiazole vs. Sulfanyl : The thiadiazole-containing L077-0026 () introduces a rigid, planar heterocycle, contrasting with the target compound’s flexible sulfanyl (-S-) linker. Thiadiazoles often improve pharmacokinetic profiles but may reduce synthetic accessibility .
(c) Sulfanyl vs. Sulfonyl Linkers
- The target compound’s sulfanyl (-S-) group is less polar than the sulfonyl (-SO₂-) group in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
